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Compound of Interest

Compound Name: Agh-107

Cat. No.: B15614997

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical findings for Agh-107,
identified as KIVU-107, a novel antibody-drug conjugate (ADC) targeting Protein Tyrosine
Kinase 7 (PTK7). The performance of KIVU-107 is evaluated against other PTK7-targeting
ADCs, offering a landscape of the current developmental stage for this therapeutic target. The
information herein is based on publicly available preclinical data.

Introduction to PTK7-Targeting Antibody-Drug
Conjugates

Protein Tyrosine Kinase 7 (PTK7) is a member of the receptor protein tyrosine kinase family
that is overexpressed in a variety of solid tumors with limited expression in normal tissues,
making it an attractive target for cancer therapy. Antibody-drug conjugates are designed to
selectively deliver a potent cytotoxic payload to cancer cells, thereby minimizing systemic
toxicity and widening the therapeutic window. This guide focuses on KIVU-107 and compares
its preclinical profile with other PTK7-targeting ADCs: cofetuzumab pelidotin, PRO1107, and
LY-4175408.

Mechanism of Action

PTK7-targeting ADCs function by binding to the PTK7 receptor on the surface of cancer cells.
Upon binding, the ADC-receptor complex is internalized by the cell. Inside the cell, the cytotoxic
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payload is released from the antibody, leading to cell death. The specific payload determines
the precise mechanism of cytotoxicity. For instance, exatecan, the payload of KIVU-107 and
LY-4175408, is a topoisomerase | inhibitor that causes DNA damage, while auristatins, used in
cofetuzumab pelidotin and PRO1107, are microtubule inhibitors that disrupt cell division.
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Comparative Preclinical Data

The following tables summarize the available preclinical data for KIVU-107 and its
comparators. It is important to note that detailed quantitative data for KIVU-107 have not been
made publicly available. The information presented is based on press releases and conference
announcements from Kivu Bioscience.

ble 1: In Vitro C .

) IC50/EC50
ADC Payload Cell Lines Source
Values
Potent antigen-
Exatecan (DAR N specific ] o
KIVU-107 Not specified o Kivu Bioscience
4) cytotoxicity
reported.[1][2]
o EC50: 7.6, 27.5,
Cofetuzumab Auristatin (DAR H446, H661, MedChemExpres
_— 105 ng/mL,
Pelidotin 4) OVCAR3 ] S
respectively.
OV90-PTK?, EC50: 1.3, 0.5,
Exatecan (DAR o
LY-4175408 8) NCI-H446, 1.0 nM, Eli Lilly & Co.
OVCAR3 respectively.[3]
Robust
Panel of tumor o ]
PRO1107 MMAE (DAR 8) cytotoxicity ProfoundBio

cell lines

reported.[4]

Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective

concentration) are measures of a drug's potency. Lower values indicate higher potency.

Table 2: In Vivo Efficacy in Xenograft Models
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ADC Model Type Key Findings Source
Durable complete
tumor regressions
observed after a
Mouse xenograft single dose. Robust ) o
KIVU-107 Kivu Bioscience
models activity in ADC-
resistant patient-
derived xenograft
(PDX) models.[1][2]
Patient-derived
Cofetuzumab Induced prolonged )
o xenografts (NSCLC, ] Pfizer
Pelidotin ) tumor regression.
Ovarian, TNBC)
Significant tumor
growth inhibition at
Ovarian (high PTK7), single doses of 0.5
Lung (moderate mg/kg, 4 mg/kg, and 2
LY-4175408 9l _ 9 9 g Eli Lilly & Co.
PTK7), Ovarian & mg/kg, respectively.
Colon (low PTK7) Superior efficacy to
cofetuzumab pelidotin.
[3]
Potent antitumor
effects superior to
cofetuzumab pelidotin.
A 1.25 mg/kg dose
Lung, Ovarian, showed significant ]
PRO1107 ProfoundBio

Bladder CDX models

tumor volume
reduction compared to
2.5 mg/kg of
cofetuzumab pelidotin.

[5]

Table 3: Preclinical Safety and Pharmacokinetics
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ADC Species

Key Findings Source

KIVU-107 Non-human primates

Favorable
pharmacokinetics with
minimal unconjugated
exatecan exposure. ) o
) Kivu Bioscience
Exceptionally well-
tolerated with a wide

therapeutic index.[1]

[2]

Cofetuzumab -
S Not specified
Pelidotin

Preclinical data
supported clinical Pfizer

development.

LY-4175408 Rat, Monkey

Favorable
pharmacokinetic
profile in monkey with
a half-life of ~8 days.
Well-tolerated in Eli Lilly & Co.
monkey (50 mg/kg)

and rat (150 mg/kg)

with no mortalities or

significant toxicities.[3]

PRO1107 Rat, Monkey

Maximum tolerated

dose (MTD) in rats

was ~30 mg/kg (vs.

15 mg/kg for ]
ProfoundBio

cofetuzumab

pelidotin). Tolerated at

doses up to 9 mg/kg

in monkeys.[4]

Experimental Protocols

Detailed experimental protocols for KIVU-107 have not been publicly disclosed. The following

are generalized protocols commonly used in the preclinical evaluation of antibody-drug
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conjugates.

In Vitro Cytotoxicity Assay (MTT/XTT Assay)

This assay determines the concentration of an ADC required to inhibit the growth of cancer cell
lines by 50% (IC50).
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In Vitro Cytotoxicity Assay Workflow
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In Vitro Cytotoxicity Assay Workflow
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Cell Seeding: Cancer cells expressing the target antigen (and control cells without
expression) are seeded into 96-well plates at a predetermined density and allowed to adhere
overnight.

ADC Treatment: The cells are treated with a range of concentrations of the ADC, a naked
antibody control, and a free payload control.

Incubation: The plates are incubated for a period of 3 to 5 days to allow the ADC to exert its
cytotoxic effect.

Viability Assessment: A cell viability reagent such as MTT or XTT is added to the wells.
Metabolically active cells convert the reagent into a colored formazan product.

Data Analysis: The absorbance of the colored product is measured using a plate reader. The
results are used to generate a dose-response curve and calculate the IC50 value.

Mouse Xenograft Model for In Vivo Efficacy

This model evaluates the anti-tumor activity of an ADC in a living organism.

Tumor Implantation: Human cancer cells are implanted subcutaneously into
immunocompromised mice.

Tumor Growth: Tumors are allowed to grow to a specified size.

Treatment Administration: Mice are randomized into groups and treated with the ADC,
vehicle control, or a comparator agent. Dosing can be a single administration or multiple
doses over time.

Tumor Measurement: Tumor volume and body weight are measured regularly throughout the
study.

Endpoint: The study is concluded when tumors in the control group reach a predetermined
size, or at a specified time point. Tumors are then excised and weighed.

Data Analysis: Tumor growth inhibition (TGI) is calculated by comparing the tumor volumes
in the treated groups to the control group. The number of partial and complete responses is
also recorded.
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Non-Human Primate (NHP) Toxicology and
Pharmacokinetic Studies

These studies are conducted to assess the safety profile and the absorption, distribution,
metabolism, and excretion (ADME) of the ADC before human clinical trials.

Species Selection: A relevant NHP species (e.g., cynomolgus monkey) that shows cross-
reactivity with the ADC is selected.

o Dose Administration: The ADC is administered to the animals, typically intravenously, at
various dose levels.

o Safety Monitoring: Animals are monitored for clinical signs of toxicity, and regular blood
samples are collected for hematology and clinical chemistry analysis.

o Pharmacokinetic Analysis: Blood samples are collected at various time points to measure the
concentration of the total antibody, the conjugated ADC, and the free payload. This data is
used to determine key PK parameters such as half-life, clearance, and volume of
distribution.

» Necropsy and Histopathology: At the end of the study, a full necropsy is performed, and
tissues are collected for histopathological examination to identify any target organs of
toxicity.

Conclusion

The preclinical data for KIVU-107, although not fully detailed in the public domain, suggests a
promising anti-tumor profile with potent in vitro and in vivo activity and a favorable safety
margin in non-human primates.[1][2] When compared to other PTK7-targeting ADCs, KIVU-
107's use of an exatecan payload is a key differentiator from the auristatin-based cofetuzumab
pelidotin and PRO1107. The head-to-head preclinical comparisons of LY-4175408 and
PRO1107 against cofetuzumab pelidotin indicate that newer generation PTK7 ADCs may offer
improved efficacy.[3][5] The initiation of a Phase 1 clinical trial for KIVU-107 will be crucial in
determining if its promising preclinical findings translate into meaningful clinical benefit for
patients with PTK7-expressing tumors. Further disclosure of detailed preclinical data from Kivu
Bioscience will allow for a more direct and quantitative comparison with its contemporaries.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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